

Application Notes and Protocols for Quinidine Administration in Zebrafish Arrhythmia Models

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Compound of Interest

Compound Name:	Quinidine
Cat. No.:	B1679956

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Introduction

The zebrafish (*Danio rerio*) has emerged as a powerful *in vivo* model for cardiovascular research, offering a unique combination of genetic tractability, optical transparency in early life stages, and physiological relevance to human cardiac function. Its use in modeling cardiac arrhythmias is particularly valuable for understanding disease mechanisms and for the preclinical screening of novel antiarrhythmic and potentially pro-arrhythmic compounds.

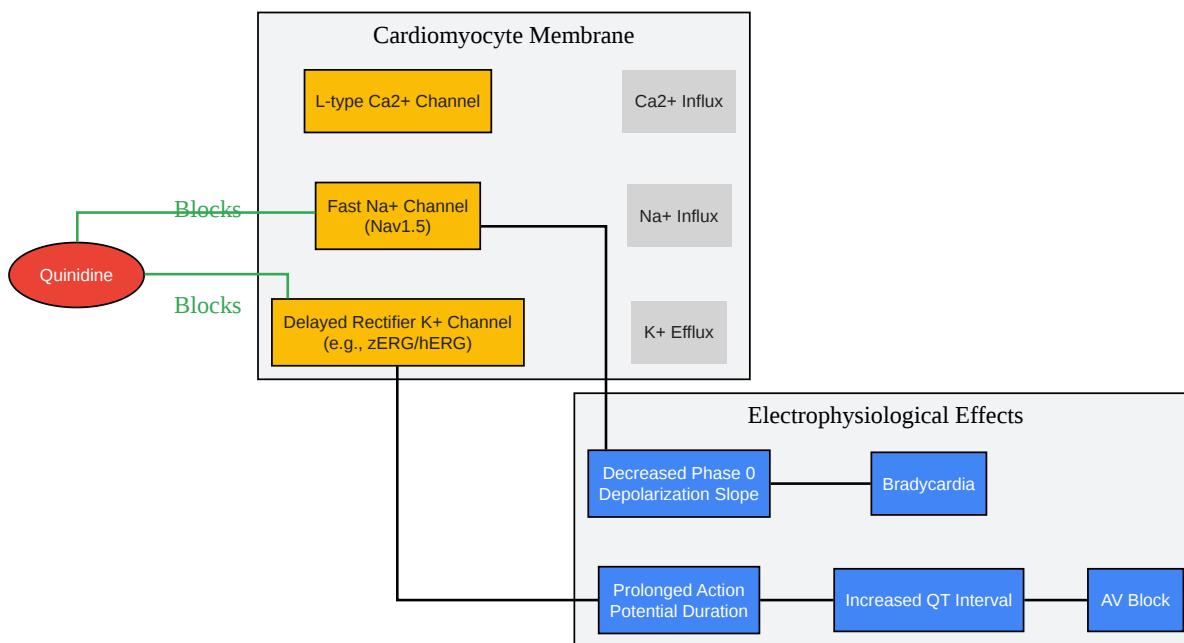
Quinidine, a classic Class IA antiarrhythmic agent, is frequently used to induce arrhythmia in zebrafish, providing a robust and reproducible model of QT prolongation and bradycardia. These application notes provide detailed protocols for the administration of **quinidine** to both adult and larval zebrafish to establish arrhythmia models, along with methods for assessing cardiac function.

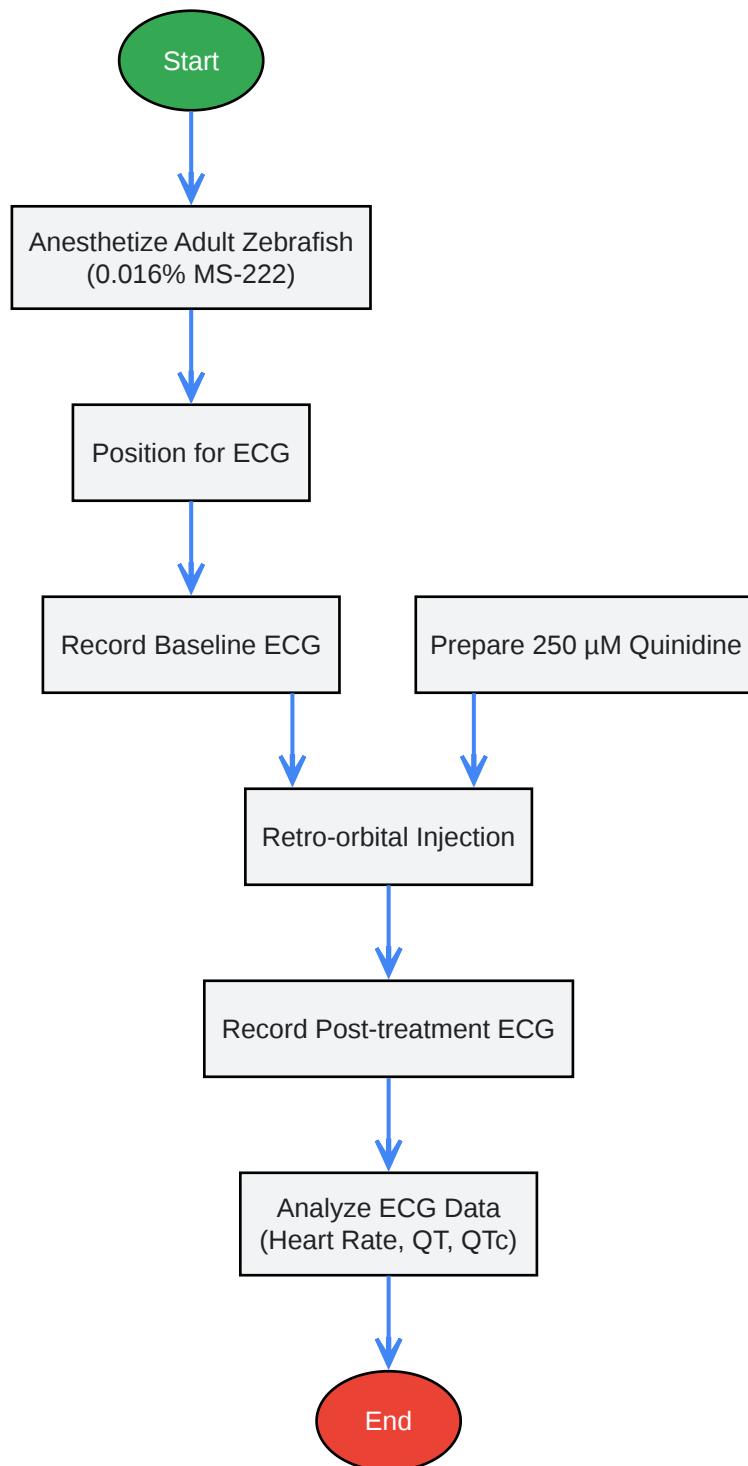
Mechanism of Action of Quinidine

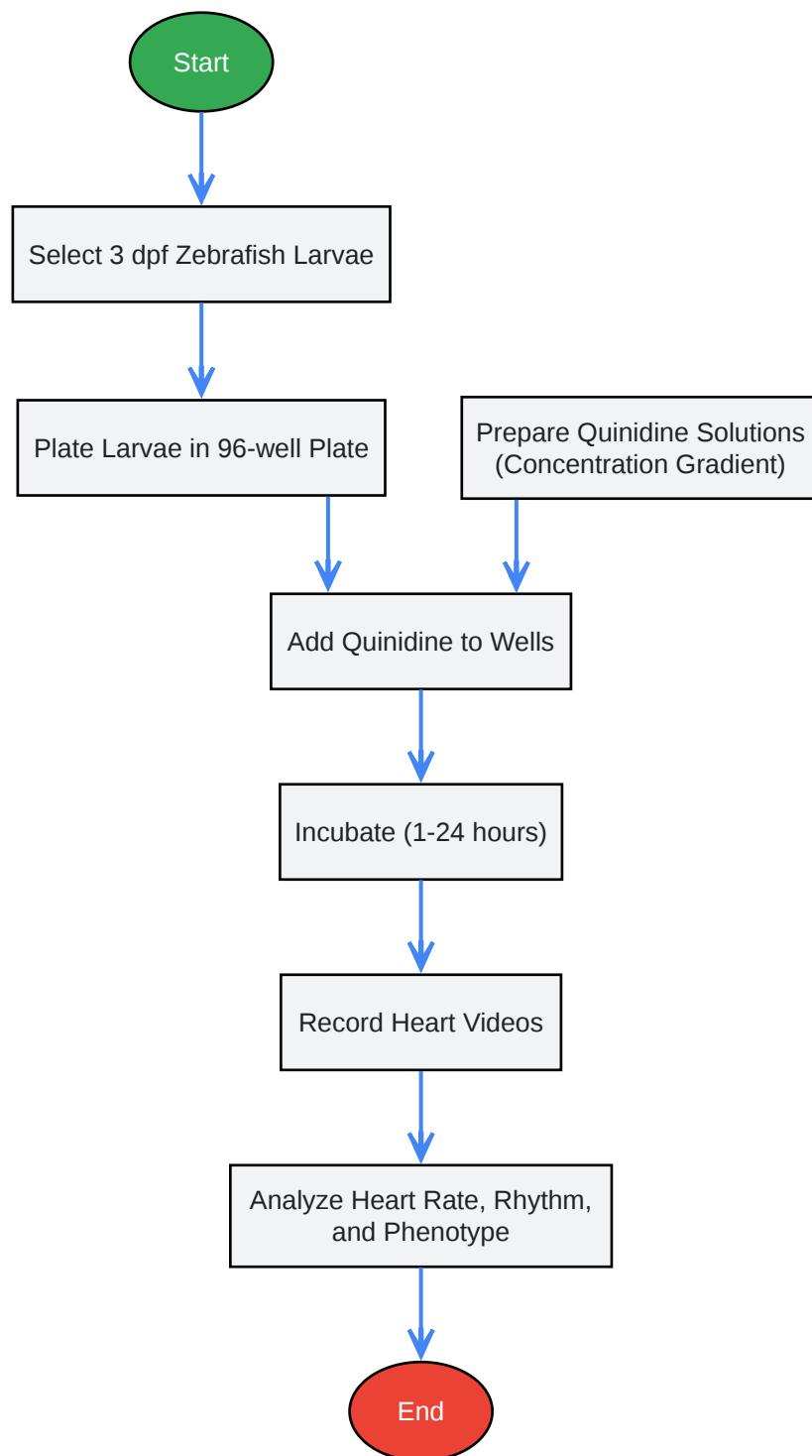
Quinidine exerts its antiarrhythmic effects primarily by blocking voltage-gated ion channels in the cardiomyocyte membrane. As a Class IA antiarrhythmic, its principal mechanism is the blockade of the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential (Phase 0) and consequently slows conduction. Additionally, **quinidine** blocks several potassium channels, including the rapid delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This blockade of potassium efflux leads to a prolongation of the action potential duration and, consequently, an increase in the

QT interval on the electrocardiogram (ECG). In zebrafish, **quinidine** has been shown to induce bradycardia and atrioventricular (AV) block.[\[1\]](#)

Signaling Pathway of Quinidine in Cardiomyocytes







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References

- 1. Human cardiotoxic drugs delivered by soaking and microinjection induce cardiovascular toxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
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